Spectroscopic Characterization of Diethyl Imidazole-2,4-dicarboxylate: A Technical Guide
Spectroscopic Characterization of Diethyl Imidazole-2,4-dicarboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for Diethyl imidazole-2,4-dicarboxylate (C₉H₁₂N₂O₄), a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from closely related analogs, predictive models based on established spectroscopic principles, and authoritative literature to provide a robust and well-reasoned analysis.
Molecular Structure and Properties
Diethyl imidazole-2,4-dicarboxylate is a disubstituted imidazole featuring two ethyl ester groups at positions 2 and 4. The molecular weight of this compound is 212.20 g/mol .[1] The imidazole ring is an aromatic five-membered heterocycle with two nitrogen atoms. The presence of the N-H proton allows for tautomerism, where the proton can reside on either nitrogen atom. This can lead to an averaging of the chemical environment of the 4 and 5 positions of the imidazole ring, a phenomenon that is important to consider in the interpretation of NMR spectra.
Due to the tautomerism, the nomenclature can sometimes be ambiguous, with "diethyl 1H-imidazole-2,5-dicarboxylate" also being used.[1] For the purpose of this guide, we will refer to the compound as Diethyl imidazole-2,4-dicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Diethyl imidazole-2,4-dicarboxylate, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | br s | 1H | N-H |
| ~7.80 | s | 1H | H-5 (imidazole) |
| ~4.45 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ (C2) |
| ~4.40 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ (C4) |
| ~1.42 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ (C2) |
| ~1.38 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ (C4) |
Interpretation:
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N-H Proton: The proton on the nitrogen of the imidazole ring is expected to be a broad singlet in the downfield region of the spectrum, typically between 10.5 and 12.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.
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Imidazole Ring Proton (H-5): The single proton on the imidazole ring is anticipated to appear as a singlet at approximately 7.80 ppm. The electron-withdrawing nature of the two carboxyl groups deshields this proton, shifting it downfield.
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Ethyl Ester Protons: The two ethyl groups will each give rise to a quartet and a triplet. The methylene protons (-OCH₂CH₃) adjacent to the oxygen are deshielded and will appear as quartets around 4.40-4.45 ppm, with a coupling constant (J) of approximately 7.1 Hz due to coupling with the neighboring methyl protons. The methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and will appear as triplets around 1.38-1.42 ppm, also with a coupling constant of about 7.1 Hz. The slight difference in the chemical shifts of the two ethyl groups is expected due to their different positions on the imidazole ring.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.5 | C=O (C2-ester) |
| ~161.0 | C=O (C4-ester) |
| ~145.0 | C-2 (imidazole) |
| ~138.0 | C-4 (imidazole) |
| ~125.0 | C-5 (imidazole) |
| ~61.5 | -OCH₂CH₃ (C2) |
| ~61.0 | -OCH₂CH₃ (C4) |
| ~14.2 | -OCH₂CH₃ (C2 & C4) |
Interpretation:
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Carbonyl Carbons: The carbons of the two ester carbonyl groups are expected to have the most downfield chemical shifts, appearing around 161.0-162.5 ppm.
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Imidazole Ring Carbons: The carbons of the imidazole ring will appear in the aromatic region. The carbon at position 2 (C-2), situated between two nitrogen atoms, is expected to be the most downfield of the ring carbons, at approximately 145.0 ppm. The C-4 carbon, also attached to a nitrogen and a carboxyl group, will be similarly deshielded, appearing around 138.0 ppm. The C-5 carbon, bonded to a proton, is expected to be the most upfield of the ring carbons, at about 125.0 ppm.
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Ethyl Ester Carbons: The methylene carbons (-OCH₂CH₃) will be found around 61.0-61.5 ppm, while the methyl carbons (-OCH₂CH₃) will be in the upfield region of the spectrum, at approximately 14.2 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Diethyl imidazole-2,4-dicarboxylate is expected to show characteristic absorption bands for the N-H, C-H, C=O, C-N, and C-O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | N-H stretch | Medium |
| 3050 - 3000 | C-H stretch (aromatic) | Weak |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium |
| 1730 - 1710 | C=O stretch (ester) | Strong |
| 1600 - 1450 | C=C and C=N stretch (ring) | Medium |
| 1250 - 1200 | C-O stretch (ester) | Strong |
| 1100 - 1000 | C-N stretch | Medium |
Interpretation:
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N-H Stretch: A medium intensity band in the 3100-3000 cm⁻¹ region is characteristic of the N-H stretching vibration of the imidazole ring.
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C-H Stretches: Weak to medium bands for aromatic C-H stretching are expected around 3050-3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups will appear in the 2980-2850 cm⁻¹ range.
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C=O Stretch: A strong, sharp absorption band in the region of 1730-1710 cm⁻¹ is a key diagnostic for the C=O stretching of the two ester functional groups.
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Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring will give rise to a series of medium intensity bands in the 1600-1450 cm⁻¹ region.
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C-O and C-N Stretches: A strong band corresponding to the C-O stretch of the ester groups is expected around 1250-1200 cm⁻¹. The C-N stretching vibrations of the imidazole ring will likely appear in the 1100-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| 212 | [M]⁺ (Molecular Ion) |
| 167 | [M - OCH₂CH₃]⁺ |
| 139 | [M - COOCH₂CH₃]⁺ |
| 111 | [M - COOCH₂CH₃ - CO]⁺ or [M - 2 x OCH₂CH₃]⁺ |
| 68 | [Imidazole ring fragment]⁺ |
Interpretation:
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Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 212, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: The fragmentation of Diethyl imidazole-2,4-dicarboxylate under EI conditions is likely to proceed through the loss of the ethyl ester substituents.
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A primary fragmentation would be the loss of an ethoxy radical (-OCH₂CH₃), resulting in a fragment ion at m/z 167.
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Loss of the entire ethoxycarbonyl radical (-COOCH₂CH₃) would lead to a fragment at m/z 139.
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Further fragmentation could involve the loss of a second ethoxy group or a molecule of carbon monoxide.
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Cleavage of the imidazole ring itself can also occur, leading to smaller fragment ions.
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Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a compound such as Diethyl imidazole-2,4-dicarboxylate.
NMR Spectroscopy Protocol
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Sample Preparation:
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Weigh approximately 5-10 mg of the purified Diethyl imidazole-2,4-dicarboxylate sample.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
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Instrument Setup:
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Insert the NMR tube into the spectrometer's probe.
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Tune and shim the instrument to optimize the magnetic field homogeneity.
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Data Acquisition:
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Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 500 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
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Phase the spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
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Sample Preparation:
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Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Background Spectrum:
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Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor).
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Sample Analysis:
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Place a small amount of the solid Diethyl imidazole-2,4-dicarboxylate sample onto the ATR crystal.
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Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum.
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Data Processing:
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The instrument software will automatically subtract the background spectrum from the sample spectrum.
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Label the significant peaks with their corresponding wavenumbers.
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Mass Spectrometry Protocol (GC-MS with EI)
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Sample Preparation:
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Prepare a dilute solution of Diethyl imidazole-2,4-dicarboxylate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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GC Separation:
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Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.
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The compound will be vaporized and separated from any impurities on a capillary column. The temperature program of the GC oven should be optimized to ensure good separation.
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Ionization and Mass Analysis:
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As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
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In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
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The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
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Data Analysis:
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The mass spectrum is a plot of relative ion abundance versus m/z.
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Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
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Visualizations
Molecular Structure and Tautomerism
Caption: Tautomeric equilibrium of Diethyl imidazole-2,4-dicarboxylate.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of an organic compound.
References
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PubChem. (n.d.). 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
